1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-13-6-8-16-17(23-13)4-3-5-18(16)24-21(27)14-11-26(12-14)22-25-19-9-7-15(28-2)10-20(19)29-22/h3-10,14H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCWEWHTZFFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide is a novel derivative of benzothiazole and quinoline, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₃N₃O₂S
- Molecular Weight: 283.34 g/mol
The presence of the benzothiazole and quinoline moieties suggests potential interactions with various biological targets, making it an interesting candidate for pharmacological studies.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to significantly reduce cell viability in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
- Mechanistically, these compounds may induce apoptosis and arrest the cell cycle by modulating key signaling pathways like AKT and ERK .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study focusing on a series of benzothiazole derivatives, one compound demonstrated significant anticancer activity by inhibiting cell migration and promoting apoptosis in A431 cells at concentrations as low as 1 µM. The study utilized Western blot analysis to confirm the inhibition of AKT and ERK pathways, underscoring the compound's potential as a therapeutic agent in cancer treatment .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression.
- Cytokine Modulation : By reducing pro-inflammatory cytokines, it can alleviate inflammation associated with tumor growth.
- Cell Cycle Regulation : Inducing apoptosis and halting cell cycle progression in malignant cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide
- Molecular Formula : C₂₀H₂₄N₂O₂S
- Molecular Weight : 356.43 g/mol
- Key Features :
- Contains a 6-methoxybenzothiazole core linked to an adamantyl group via an acetamide bridge.
- Exhibits planar geometry in the benzothiazole-acetamide fragment, with adamantyl substituents in a gauche conformation .
- Forms hydrogen-bonded dimers and ribbons in crystalline states via N–H⋯N and C–H⋯O interactions, enhancing stability .
- Comparison: The adamantane group provides steric bulk and lipophilicity, contrasting with the azetidine-quinoline system in the target compound. Lacks the azetidine ring and quinoline moiety, suggesting divergent biological targets.
N-[1-(6-Methoxy-1,3-Benzothiazol-2-yl)-3-Methyl-1H-Pyrazol-5-yl]-3-Methyl-1,2-Oxazole-5-Carboxamide
- Molecular Formula : C₁₇H₁₅N₅O₃S
- Molecular Weight : 369.40 g/mol
- Key Features: Substitutes the azetidine ring with a pyrazole-oxazole hybrid structure. Retains the 6-methoxybenzothiazole group but replaces quinoline with a simpler oxazole-carboxamide chain .
- Comparison: The pyrazole-oxazole system may reduce metabolic stability compared to the azetidine-quinoline framework. Likely exhibits different pharmacokinetic profiles due to reduced aromaticity and molecular weight.
1-[5-Ethyl-2-(Propan-2-yloxy)Pyridin-3-yl]-N-[(2-Methylquinolin-5-yl)Sulfonyl]Cyclopropanecarboxamide
- Molecular Formula: Not explicitly provided (estimated C₂₄H₂₆N₄O₃S).
- Key Features: Incorporates a cyclopropane carboxamide linked to a 2-methylquinoline sulfonyl group. Functions as a cystic fibrosis transmembrane regulator (CFTR) protein modulator .
- Comparison: The sulfonyl-quinoline group may enhance solubility compared to the azetidine-carboxamide linker.
Research Findings and Implications
- Therapeutic Targeting: The cyclopropane-quinoline compound (C₂₄H₂₆N₄O₃S) highlights the role of carboxamide linkers in protein modulation, a trait that may extend to the target compound’s azetidine-quinoline system .
- Synthetic Challenges : The target compound’s azetidine ring may require specialized synthesis protocols compared to the simpler acetamide or pyrazole-oxazole derivatives .
Q & A
Basic Research Questions
Synthesis Optimization Q: What experimental strategies are recommended for synthesizing the target compound with high purity? A: Optimize reaction conditions using reflux in chloroform (as demonstrated for adamantyl-benzothiazole analogs) and employ slow crystallization from ethanol to enhance purity . Monitor intermediates via TLC or HPLC, and use stoichiometric ratios of reagents (e.g., 1:1.14 molar ratio of 1-adamantylacetyl-imidazole to benzothiazol-amine) to minimize side products . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can further isolate the target compound.
Structural Confirmation Q: Which spectroscopic and crystallographic methods are critical for confirming the azetidine-3-carboxamide core? A:
- X-ray diffraction : Resolve the azetidine ring conformation and intermolecular H-bonding (e.g., N–H⋯N interactions in benzothiazole derivatives) .
- 1H/13C NMR : Verify methoxy (δ ~3.7–3.8 ppm) and quinoline proton signals (δ ~7.0–8.5 ppm). Compare chemical shifts with analogous compounds like N-(1,3-benzodioxol-5-yl)quinoline carboxamides .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1670 cm⁻¹) and benzothiazole C–S vibrations (~680 cm⁻¹) .
Functional Group Reactivity Q: How can the reactivity of the methoxybenzothiazole and quinoline moieties be assessed? A: Perform electrophilic substitution reactions (e.g., nitration or halogenation) on the methoxybenzothiazole ring under controlled conditions. For the quinoline group, evaluate coordination potential with transition metals (e.g., Pd or Ru) using UV-Vis titration or cyclic voltammetry .
Advanced Research Questions
Computational Modeling Q: What quantum chemical methods predict the compound’s binding affinity for biological targets? A: Use density functional theory (DFT) to calculate electrostatic potential surfaces and H-bond donor/acceptor sites. Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases) can identify binding poses, validated by MD simulations to assess stability . Compare results with crystallographic data from adamantyl-benzothiazole analogs .
Reaction Mechanism Elucidation Q: How can the reaction pathway for azetidine ring formation be validated? A: Employ isotopic labeling (e.g., 15N in the amine precursor) to track ring closure via LC-MS. Use in-situ FTIR to detect intermediate species (e.g., imidazole leaving groups) during reflux . Computational reaction path searches (e.g., IRC calculations) can map energy barriers for cyclization .
Data Contradiction Resolution Q: How to address discrepancies between theoretical and experimental spectroscopic data? A: Cross-validate using multiple techniques:
- If DFT-predicted NMR shifts deviate >0.5 ppm, re-optimize geometry with solvent effects (PCM model) .
- For conflicting IR peaks, check for polymorphic forms via powder XRD .
- Validate bioactivity contradictions (e.g., IC50 variability) using orthogonal assays (MTT vs. SRB) .
Biological Activity Profiling Q: What in vitro assays are suitable for evaluating anticancer potential? A:
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
- Microtubule disruption : Use immunofluorescence staining to assess mitotic arrest, referencing thiazole-triazole acetamide analogs .
- Target inhibition : Perform kinase inhibition screens (e.g., EGFR or VEGFR2) with ATP-competitive ELISA .
Methodological Guidance Table
| Research Aspect | Recommended Techniques | Key Citations |
|---|---|---|
| Synthesis Optimization | Reflux in CHCl3, slow crystallization, stoichiometric reagent ratios | |
| Structural Elucidation | X-ray diffraction, 1H/13C NMR, IR spectroscopy | |
| Computational Prediction | DFT, molecular docking, MD simulations | |
| Bioactivity Validation | MTT assay, microtubule disruption assays, kinase inhibition screens |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
